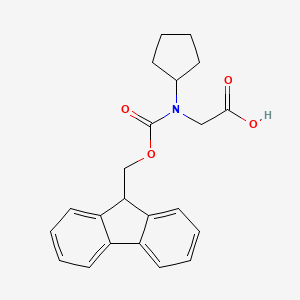

N-Fmoc-N-cyclopentylglycine

Description

BenchChem offers high-quality N-Fmoc-N-cyclopentylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-cyclopentylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJZUYHCQLIJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-N-cyclopentylglycine: A Proline Surrogate for Enhanced Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

In the landscape of peptide-based therapeutics and peptidomimetics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to modulate peptide conformation, enhance metabolic stability, and ultimately improve pharmacological profiles. Among these, N-Fmoc-N-cyclopentylglycine has emerged as a compelling surrogate for proline, providing a nuanced approach to constraining peptide backbones and exploring novel structural space. This guide provides a comprehensive technical overview of N-Fmoc-N-cyclopentylglycine, from its rational design and synthesis to its application in solid-phase peptide synthesis (SPPS) and its impact on peptide structure and function.

The Role of Proline and the Rationale for Surrogates

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, restricting the N-Cα bond's rotational freedom and locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°.[1] This inherent constraint makes proline a potent inducer of specific secondary structures, most notably β-turns and polyproline helices.[1]

However, the very rigidity that makes proline a valuable structural element can also be a limitation. The fixed φ angle and the propensity for cis-trans isomerization of the X-Pro peptide bond can sometimes lead to undesirable conformational equilibria or hinder optimal receptor binding. This has driven the exploration of proline surrogates, which aim to mimic or modulate the conformational effects of proline while offering distinct advantages.

N-substituted glycines, also known as peptoids, represent a versatile class of proline surrogates.[2] By replacing the α-substituent with a substituent on the amide nitrogen, these residues eliminate the chiral center at the α-carbon and introduce a tertiary amide bond, akin to proline. N-Fmoc-N-cyclopentylglycine belongs to this class, with the cyclopentyl group offering a unique set of steric and conformational properties.

Synthesis of N-Fmoc-N-cyclopentylglycine

The synthesis of N-Fmoc-N-cyclopentylglycine is not as widely documented as its proteinogenic counterparts. However, established methods for the N-alkylation of amino acids can be effectively applied. Reductive amination is a robust and scalable approach.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route to N-Fmoc-N-cyclopentylglycine involves the reductive amination of Fmoc-glycine with cyclopentanone. This two-step, one-pot procedure offers high yields and operational simplicity.

Caption: Proposed synthetic workflow for N-Fmoc-N-cyclopentylglycine.

Detailed Experimental Protocol (Proposed)

-

Imine Formation: To a solution of Fmoc-glycine (1.0 eq) in 1,2-dichloroethane (DCE) is added cyclopentanone (1.2 eq) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Fmoc-N-cyclopentylglycine.

This protocol is based on general procedures for reductive amination and may require optimization for this specific substrate combination.[3]

Conformational Properties of N-Cyclopentylglycine

The cyclopentyl group introduces a significant steric presence on the amide nitrogen, influencing the local backbone conformation. While extensive experimental data specifically for N-cyclopentylglycine is limited, we can infer its properties from studies on other N-alkylated glycines and related cyclic structures.

Dihedral Angle Preferences

Unlike proline, which has a rigidly constrained φ angle, the N-Cα bond of N-cyclopentylglycine retains some rotational freedom. However, the bulky cyclopentyl group is expected to disfavor certain regions of the Ramachandran plot due to steric clashes. It is hypothesized that N-cyclopentylglycine will predominantly occupy the β-sheet and polyproline II (PPII) regions of the Ramachandran plot, similar to other N-alkylated amino acids. The increased steric bulk compared to a methyl or ethyl group may further restrict the accessible conformational space.

Caption: Hypothesized Ramachandran plot for N-cyclopentylglycine vs. Proline.

Propensity for β-Turn Formation

N-alkylated amino acids, including N-methyl alanine, have been shown to act as potent β-turn inducers.[1] The steric bulk of the N-alkyl group can favor the tight reversal of the peptide chain characteristic of a β-turn. It is highly probable that N-cyclopentylglycine will also exhibit a strong propensity to induce β-turn structures, potentially with a preference for a specific turn type (e.g., Type I or Type II) depending on the surrounding sequence.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Fmoc-N-cyclopentylglycine into a peptide sequence via Fmoc-based SPPS requires special consideration due to its steric hindrance.

Coupling Challenges and Optimization

The tertiary amine and the bulky cyclopentyl group render the amino acid less nucleophilic and sterically hindered, which can lead to incomplete coupling reactions. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Key Features |

| HATU | Urionium Salt | Highly reactive, often used for difficult couplings. |

| HCTU | Urionium Salt | Similar to HATU, generally effective and more cost-efficient. |

| PyBOP | Phosphonium Salt | Strong coupling agent, particularly useful for hindered residues. |

| COMU | Urionium Salt | High reactivity and good solubility. |

For the coupling of N-Fmoc-N-cyclopentylglycine, a double coupling strategy is often recommended to ensure complete reaction.[4] This involves performing the coupling step twice before proceeding to the next deprotection step. Additionally, extending the coupling time and using a higher excess of the amino acid and coupling reagent can improve yields.

Step-by-Step SPPS Protocol for Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling of N-Fmoc-N-cyclopentylglycine:

-

Pre-activate a solution of N-Fmoc-N-cyclopentylglycine (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Perform a ninhydrin test to check for completion. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

-

Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Caption: SPPS workflow for incorporating N-Fmoc-N-cyclopentylglycine.

Troubleshooting Peptide Aggregation

Peptides containing multiple hydrophobic or N-alkylated residues are prone to aggregation during SPPS, which can hinder both coupling and deprotection steps.[5] Strategies to mitigate aggregation include:

-

Chaotropic Salts: Adding salts like LiCl to the coupling and deprotection solutions can disrupt secondary structure formation.

-

Solvent Choice: Using N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO can improve solvation of the growing peptide chain.[5]

-

Elevated Temperatures: Performing the coupling at a higher temperature can help to break up aggregates.[6]

Comparative Analysis: N-Cyclopentylglycine vs. Proline

While direct comparative studies are scarce, a theoretical comparison based on the structural properties of each residue can be made.

Table 2: Comparative Properties of N-Cyclopentylglycine and Proline

| Property | Proline | N-Cyclopentylglycine (Predicted) | Rationale |

| φ Angle | Restricted (~ -60° to -75°) | More flexible, but likely restricted to β-sheet/PPII regions | Lack of a cyclic constraint on the N-Cα bond, but steric hindrance from the cyclopentyl group. |

| cis/trans Isomerization | Significant | Reduced | Increased steric clash in the cis conformation due to the bulky cyclopentyl group. |

| Hydrogen Bond Donor | No | No | Both have a tertiary amide nitrogen. |

| β-Turn Induction | High | High | Steric bulk of the N-substituent favors a turn conformation. |

| Hydrophobicity | Moderate | High | The cyclopentyl group is more hydrophobic than the pyrrolidine ring. |

The increased hydrophobicity and potentially reduced propensity for cis-trans isomerization make N-cyclopentylglycine an attractive surrogate for proline in contexts where these properties are desirable.

Conclusion and Future Perspectives

N-Fmoc-N-cyclopentylglycine is a valuable tool for peptide chemists seeking to fine-tune the conformational and physicochemical properties of their peptides. As a proline surrogate, it offers a unique combination of steric bulk and conformational constraint that can be leveraged to induce specific secondary structures, enhance metabolic stability, and improve membrane permeability. While the synthesis and incorporation of this hindered amino acid require careful optimization, the potential benefits for drug discovery and development are significant.

Future research should focus on obtaining high-resolution structural data for peptides containing N-cyclopentylglycine to precisely define its conformational preferences. Furthermore, direct comparative studies with proline-containing analogues in various biological systems will be crucial to fully elucidate its potential as a proline surrogate and expand its application in the design of next-generation peptide therapeutics.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

- BenchChem. (2025). N,N-Dimethyl-L-Valine vs.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Hollósi, M., Radics, L., & Wieland, T. (1977). Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2. International Journal of Peptide and Protein Research, 10(4), 286-290.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “difficult sequence” concept in solid-phase peptide synthesis. Chemistry, an Asian journal, 11(1), 24-35.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

- Teva Pharmaceutical Industries Ltd, Novetide Ltd, Teva Pharmaceuticals USA Inc. (2010). Production of peptides containing poly-Gly sequences using fmoc chemistry. WO2010117725A2.

- van der Wel, P. C., & Forrest, L. R. (2011). The Ramachandran plots of glycine and pre-proline. BMC structural biology, 11, 33.

- Weisshoff, H., Wieprecht, T., Henklein, P., Frömmel, C., Antz, C., & Mügge, C. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS letters, 387(2-3), 201–207.

- White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

- Zhang, L., & Tam, J. P. (1997). Orthogonal coupling of unprotected peptide segments through chemoselective ligation. Tetrahedron letters, 38(1), 4375-4378.

- Zom, A., & El-Faham, A. (2018). Challenges and perspectives in chemical synthesis of highly hydrophobic peptides. Frontiers in chemistry, 6, 166.

- Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Fmoc-N-cyclopentylglycine molecular weight and formula

Advanced Peptidomimetic Building Blocks for Drug Discovery

Executive Summary & Core Identity

N-Fmoc-N-cyclopentylglycine is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics . Unlike standard amino acids where the side chain is attached to the

This structural modification eliminates the amide proton, preventing hydrogen bond donation from the backbone. Consequently, it profoundly alters the physicochemical profile of the resulting peptide chain—enhancing proteolytic stability, increasing membrane permeability, and disrupting secondary structures like

Physicochemical Data Profile[2][3]

| Property | Specification |

| Chemical Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-cyclopentylglycine |

| Common Abbreviation | Fmoc-N(cPen)-Gly-OH |

| CAS Registry Number | 1343040-07-2 |

| Molecular Formula | |

| Molecular Weight | 365.43 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |

| Purity Standard |

CRITICAL DISTINCTION: Do not confuse this compound with Fmoc-Cyclopentylglycine (Fmoc-Cpg-OH, CAS 220497-61-0) . In Fmoc-Cpg-OH, the cyclopentyl group is on the

-carbon.[2] In the subject compound, it is on the Nitrogen .[3] This distinction dictates the folding behavior: C-substituted amino acids stabilize helices; N-substituted glycines (peptoids) increase flexibility and protease resistance.

Structural Biology & Mechanism of Action

The incorporation of N-Fmoc-N-cyclopentylglycine into a peptide sequence introduces specific steric and electronic constraints.

The "Cis-Amide" Effect

In standard peptides, the trans-amide bond is energetically favored (

Proteolytic Stability

The absence of the amide proton (

Figure 1: Structural decomposition of N-Fmoc-N-cyclopentylglycine showing functional moieties and their biological impact.

Synthesis & Manufacturing Protocols

Route A: Solution-Phase Synthesis (Building Block Preparation)

To generate the Fmoc-protected monomer for use in standard SPPS.

-

Reductive Amination:

-

Reagents: Cyclopentylamine + Glyoxylic acid monohydrate.

-

Catalyst:

(Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride). -

Solvent: Methanol/Acetic Acid (1%).

-

Mechanism: Formation of the imine intermediate followed by reduction to N-cyclopentylglycine.

-

-

Fmoc Protection:

Route B: Solid-Phase "Sub-Monomer" Synthesis

Instead of buying the pre-made building block, researchers can build the residue directly on the resin. This is often more cost-effective for library generation.

-

Acylation: React the resin-bound amine with Bromoacetic acid and DIC (Diisopropylcarbodiimide).

-

Displacement: Add Cyclopentylamine (in excess) in DMSO/DMF to displace the bromide via

reaction. -

Result: A resin-bound N-cyclopentylglycine residue (secondary amine), ready for the next coupling.

Application in Solid-Phase Peptide Synthesis (SPPS)

Integrating N-Fmoc-N-cyclopentylglycine into a peptide chain presents specific challenges, primarily due to steric hindrance .

Coupling OF the Residue (Coupling to the Resin)

Coupling N-Fmoc-N-cyclopentylglycine to a primary amine on the resin is generally straightforward using standard activation, but reaction times should be extended.

-

Activator: HATU or HBTU with DIEA.

-

Time: 2 hours to overnight.

Coupling ONTO the Residue (The Critical Bottleneck)

Once N-Fmoc-N-cyclopentylglycine is attached and deprotected, the N-terminus is a bulky secondary amine . Coupling the next amino acid onto this steric center is difficult.

Optimized Protocol for Difficult Couplings:

-

Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These are superior for sterically hindered couplings compared to HBTU/DIC.

-

Solvent System: Use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) to improve chain solvation and accessibility.

-

Temperature: Microwave-assisted coupling at 50°C–75°C is highly recommended to overcome the activation energy barrier.

-

Monitoring:

-

Standard Kaiser Test (Ninhydrin): FAILS . Ninhydrin does not react well with secondary amines (no blue color).

-

Correct Test: Use the Chloranil Test or p-Nitrophenyl Ester Test . A positive result (secondary amine present) is indicated by a blue/green color for Chloranil.

-

Figure 2: SPPS workflow highlighting the critical bottleneck at the secondary amine coupling stage.

References

-

PubChem. (n.d.). Compound Summary: N-Fmoc-N-cyclopentylglycine (CAS 1343040-07-2).[4][5][7] National Library of Medicine. Retrieved from [Link]

- Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text on N-alkyl glycine synthesis).

Sources

- 1. CAS 2521-84-8: L-Cyclopentylglycine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. msimg.bioon.com [msimg.bioon.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Fmoc-N-cyclopentylglycine 95% | CAS: 1343040-07-2 | AChemBlock [achemblock.com]

- 6. N-Fmoc-N-(cyclopentylmethyl)-glycine 95% | CAS: 2385542-61-8 | AChemBlock [achemblock.com]

- 7. 1343040-07-2|N-Fmoc-N-cyclopentylglycine|BLD Pharm [bldpharm.com]

A Deep Dive into Solvent Selection: The Solubility of N-Fmoc-N-cyclopentylglycine in DMF vs. NMP

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of solvents is paramount to achieving high purity and yield of the target peptide. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the workhorses of SPPS, prized for their ability to solvate the growing peptide chain and reagents. This technical guide provides an in-depth analysis of the solubility of N-Fmoc-N-cyclopentylglycine, a non-canonical amino acid derivative, in these two critical solvents. While specific quantitative solubility data for this particular derivative is not extensively published, this guide will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to understand, predict, and experimentally determine its solubility. We will explore the physicochemical properties of DMF and NMP, the structural influence of the N-cyclopentyl group on solubility, and the downstream implications for peptide synthesis.

Introduction: The Critical Role of Solubility in SPPS

Solid-phase peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide sequences with high fidelity.[1] The success of SPPS is intrinsically linked to the solubility of the protected amino acid building blocks in the reaction solvent.[2] Incomplete dissolution can lead to a host of problems, including:

-

Incomplete Couplings: Insufficiently dissolved amino acids will have reduced availability to react with the free amine on the growing peptide chain, resulting in deletion sequences.

-

Aggregation: Poorly solvated peptide chains and amino acid derivatives can aggregate, hindering reaction kinetics and leading to impurities.[3]

-

Clogging of Automated Synthesizers: Undissolved material can obstruct the fluidics of automated peptide synthesizers, causing mechanical failures and loss of valuable product.

N-Fmoc-N-cyclopentylglycine is a valuable building block used to introduce conformational constraints and enhance the metabolic stability of peptides.[1] Its unique N-alkylated structure, featuring a cyclopentyl group, presents specific considerations for solubility that warrant a detailed investigation.

Physicochemical Properties of DMF and NMP: A Comparative Analysis

Both DMF and NMP are polar aprotic solvents, a class of solvents that possess a large dipole moment but lack acidic protons.[4][5] This characteristic allows them to effectively solvate a wide range of polar and nonpolar molecules without interfering with base-catalyzed reactions, such as Fmoc deprotection.[6]

| Property | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C₃H₇NO | C₅H₉NO |

| Molar Mass | 73.09 g/mol | 99.13 g/mol |

| Boiling Point | 153 °C[7] | 202 °C[8] |

| Density | 0.944 g/mL[7] | 1.028 g/mL |

| Dipole Moment | 3.82 D | 4.09 D |

| Dielectric Constant | 36.7[9] | 32.2 |

| Viscosity (at 25°C) | 0.802 cP[9] | 1.65 cP |

Key Insights:

-

Polarity: NMP is generally considered to be a more powerful solvent than DMF for many organic compounds due to its slightly higher dipole moment and greater ability to solvate both the resin and peptide chains.[6][10]

-

Viscosity: NMP is significantly more viscous than DMF. This can impact the speed of solvent delivery and removal in automated synthesizers and may require adjustments to washing protocols.

-

Stability: DMF can degrade over time to produce dimethylamine and formic acid, which can cause premature Fmoc deprotection.[6] NMP is generally more stable but has been reported to cause greater decomposition of Fmoc-amino acids over extended periods in solution.[6]

The Influence of the N-Cyclopentyl Group on Solubility

The structure of N-Fmoc-N-cyclopentylglycine itself provides clues to its expected solubility.

Figure 1: Structural components of N-Fmoc-N-cyclopentylglycine.

-

Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is highly hydrophobic and contributes significantly to the solubility of the molecule in organic solvents.

-

Glycine Backbone: The glycine core is the simplest amino acid structure.

-

N-Cyclopentyl Group: The cyclopentyl group attached to the alpha-amino nitrogen is a bulky, hydrophobic moiety.[11] This N-alkylation prevents the formation of hydrogen bonds at the amide nitrogen, which can disrupt secondary structures in peptides and potentially increase solubility by preventing aggregation.[3]

Based on these structural features, it is anticipated that N-Fmoc-N-cyclopentylglycine will exhibit good solubility in both DMF and NMP due to its overall hydrophobic character. However, the subtle differences in the solvating power of DMF and NMP may lead to a discernible difference in the quantitative solubility.

Experimental Protocol for Determining the Solubility of N-Fmoc-N-cyclopentylglycine

To obtain precise, quantitative solubility data, an experimental determination is essential. The following protocol outlines a reliable method for measuring the solubility of N-Fmoc-N-cyclopentylglycine in DMF and NMP.

Materials and Equipment

-

N-Fmoc-N-cyclopentylglycine (high purity, >98%)[12]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Experimental Workflow

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of N-Fmoc-N-cyclopentylglycine and dissolve it in a known volume of the chosen solvent (DMF or NMP) to create a stock solution of known concentration.

-

Perform a series of dilutions to prepare a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1.0 mL) of either DMF or NMP.

-

Add an excess amount of N-Fmoc-N-cyclopentylglycine to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

-

Equilibration:

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

-

-

Quantification by HPLC:

-

Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the standard solutions by HPLC using a suitable reversed-phase column and a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Discussion and Implications for Peptide Synthesis

While it is hypothesized that N-Fmoc-N-cyclopentylglycine will be readily soluble in both DMF and NMP, the quantitative results from the experimental protocol will provide invaluable data for optimizing SPPS protocols.

-

Higher Solubility: The solvent in which the amino acid derivative exhibits higher solubility would generally be the preferred choice, as it allows for the preparation of more concentrated stock solutions. This is particularly advantageous in automated synthesizers where vial space may be limited.

-

Reaction Kinetics: Higher solubility ensures that the amino acid is fully available for the coupling reaction, which can lead to faster and more complete reactions.

-

Cost and Purity: DMF is generally less expensive than NMP.[6] If the solubility in DMF is sufficient for the intended application, it may be the more cost-effective option. However, the potential for DMF degradation and the formation of impurities must be considered.[6] High-purity, amine-free DMF is essential for successful SPPS.[13]

-

Difficult Couplings: For sterically hindered couplings or sequences prone to aggregation, the superior solvating power of NMP might be advantageous, even if the solubility of the individual amino acid is only marginally higher.[6]

Conclusion

References

- Vertex AI Search. (2024). Solvents for Solid Phase Peptide Synthesis.

- Chem-Impex. (n.d.). Fmoc-L-cyclopentylglycine.

- Akki, R. M., & Agrawal, S. (2013). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Indian Journal of Pharmaceutical Sciences, 75(1), 67–73.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

- Gellman, S. H., et al. (2013). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Organic letters, 15(21), 5524–5527.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.

- Royal Society of Chemistry. (2021). The binding behaviours between cyclopentanocucurbituril and three amino acids. RSC Advances, 11(23), 13985-13991.

- AChemBlock. (n.d.). N-Fmoc-N-cyclopentylglycine 95%.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

-

Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

- Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet.

- Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.

-

PubMed. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Retrieved from [Link]

-

ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

-

Academia.edu. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Retrieved from [Link]

-

ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Retrieved from [Link]

- Nowick, J. S. (2020).

-

ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP. Retrieved from [Link]

-

ResearchGate. (2023). How do i dissolve glycine in DMF?. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Wordpress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. 1343040-07-2|N-Fmoc-N-cyclopentylglycine|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. N-Fmoc-N-cyclopentylglycine 95% | CAS: 1343040-07-2 | AChemBlock [achemblock.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Peptide Synthesis of N-Alkylated Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Steric Hindrance in N-Alkylated Peptide Synthesis

The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-alkylation, most commonly N-methylation, can significantly improve metabolic stability, cell permeability, and oral bioavailability by disrupting enzymatic degradation and modulating conformational flexibility. However, the synthesis of peptides containing these modified residues presents a significant challenge to chemists.[1] The steric hindrance imposed by the N-alkyl group dramatically slows down the kinetics of amide bond formation during standard solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and the accumulation of deletion sequences.[1][2][3]

Conventional SPPS protocols, typically conducted at room temperature, require extended reaction times and often necessitate double coupling to drive the reaction toward completion.[4] Even with these modifications, the synthesis of complex N-alkylated peptides can be inefficient. Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology to overcome these synthetic hurdles.[5][6] By utilizing microwave energy, MAPS provides rapid, uniform, and precisely controlled heating of the reaction mixture, dramatically accelerating both the coupling and deprotection steps of SPPS.[4][7][8] This application note provides a comprehensive guide to the principles and protocols for the efficient synthesis of N-alkylated peptides using microwave assistance.

The Power of Microwave Energy in Peptide Synthesis

Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, primarily the solvent.[6][9] This interaction induces rapid and uniform heating throughout the sample, a stark contrast to conventional heating methods that rely on slower heat transfer from an external source.[4][6]

Key Advantages of Microwave-Assisted Peptide Synthesis (MAPS):

-

Accelerated Reaction Rates: Microwave energy significantly shortens the time required for both coupling and deprotection steps.[5][7] For instance, couplings that might take 45 minutes or longer at room temperature can often be completed in as little as 5 minutes with microwave heating.[5][10]

-

Improved Synthesis Efficiency and Purity: The rapid and efficient heating provided by microwaves drives reactions to completion, minimizing the formation of deletion sequences and other impurities, resulting in higher crude peptide purity.[4][5][6][7]

-

Overcoming Steric Hindrance: Microwave energy is particularly effective in overcoming the steric barriers associated with coupling N-alkylated amino acids and other "difficult" residues.[2][6] The increased kinetic energy of the molecules facilitates the formation of the amide bond, even in sterically demanding situations.

-

Reduced Side Reactions: Precise temperature control in modern microwave peptide synthesizers helps to minimize temperature-sensitive side reactions such as racemization and aspartimide formation.[5][8]

Mechanism of Microwave Heating

The fundamental mechanism of microwave heating involves the agitation of polar molecules or ions that oscillate under the influence of an oscillating electric field.[9] This rapid reorientation of molecules generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This efficient energy transfer is a key reason why microwave synthesis is often superior to conventional heating methods.[4]

Experimental Protocols for Microwave-Assisted Synthesis of N-Alkylated Peptides

This section provides a detailed, step-by-step protocol for the synthesis of a model peptide containing an N-methylated residue using an automated microwave peptide synthesizer. The principles outlined can be adapted for various sequences and N-alkylated amino acids.

Materials and Reagents

-

Resin: Rink Amide resin is a common choice for the synthesis of peptide amides. The choice of resin may vary depending on the C-terminal modification desired.

-

Fmoc-Protected Amino Acids: Standard Fmoc-protected amino acids and the desired Fmoc-N-alkyl-amino acids.

-

Coupling Reagents: A highly efficient coupling reagent is crucial for N-alkylated residues. O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) are often preferred over standard reagents like HBTU for these difficult couplings.[3][11] (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is also highly effective, especially for coupling N-methyl amino acids.[12]

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).

-

Solvents: High-purity DMF is the most common solvent for SPPS.[13] N-Methyl-2-pyrrolidone (NMP) can also be used.

-

Washing Solvents: DMF, Dichloromethane (DCM), and Isopropanol (IPA).

-

Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT)) is used to cleave the peptide from the resin and remove side-chain protecting groups. The specific composition will depend on the amino acid sequence.

Synthesis Workflow Diagram

Caption: Workflow for microwave-assisted N-alkylated peptide synthesis.

Step-by-Step Protocol

1. Resin Preparation:

- Place the desired amount of resin in a reaction vessel.

- Swell the resin in DMF for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add the deprotection solution (20% piperidine in DMF) to the resin.

- Apply microwave energy. A typical protocol is 3 minutes at a maximum temperature of 75°C.[5] Some protocols may use a two-step deprotection.[10]

- Drain the deprotection solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling (Standard Residues):

- Prepare the amino acid solution by dissolving the Fmoc-amino acid, coupling reagent (e.g., HCTU), and DIPEA in DMF.

- Add the activated amino acid solution to the deprotected resin.

- Apply microwave energy. A standard protocol is 5 minutes at a maximum temperature of 75°C.[5]

- Drain the coupling solution and wash the resin with DMF.

4. Amino Acid Coupling (N-Alkylated Residues):

- Rationale: Due to increased steric hindrance, a more robust coupling protocol is required. This often involves a more reactive coupling agent, increased equivalents of reagents, and potentially a longer coupling time or higher temperature.

- Prepare the N-alkylated amino acid solution using a highly reactive coupling agent like HATU or PyAOP.[3][11][12]

- Use a higher excess of the N-alkylated amino acid and coupling reagents (e.g., 5-10 equivalents).

- Add the activated N-alkylated amino acid solution to the resin.

- Apply microwave energy. It may be beneficial to increase the coupling time (e.g., 10-20 minutes) and/or temperature (e.g., up to 90°C).[14][15] However, be mindful of potential side reactions at higher temperatures.[15]

- A double coupling step may be necessary for particularly difficult couplings.

- Drain the coupling solution and wash the resin thoroughly with DMF.

5. Repeat Synthesis Cycle:

- Repeat steps 2-4 for each amino acid in the sequence.

6. Final Deprotection and Washing:

- After the final coupling, perform a final Fmoc deprotection (Step 2).

- Wash the resin extensively with DMF, followed by DCM and IPA, and then dry the resin under vacuum.

7. Cleavage and Deprotection:

- Add the cleavage cocktail to the dry resin.

- Stir at room temperature for 2-4 hours.

- Filter the resin and collect the filtrate containing the crude peptide.

- Precipitate the crude peptide by adding it to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.[16]

- Dry the crude peptide pellet under vacuum.

Recommended Reaction Parameters

| Parameter | Standard Coupling | N-Alkylated Coupling | Rationale |

| Coupling Reagent | HCTU, HBTU | HATU, PyAOP, COMU | Higher reactivity needed to overcome steric hindrance.[3][11][12] |

| Equivalents (AA/Reagent) | 4-5 | 5-10 | Higher concentration drives the reaction to completion. |

| Microwave Time | 5 min | 10-20 min | Longer time allows for more effective coupling.[14] |

| Microwave Temperature | 75°C | 75-90°C | Increased temperature provides more kinetic energy.[14][15] |

| Double Coupling | Rarely | Often Recommended | Ensures maximum incorporation of the sterically hindered residue. |

Characterization and Purification

Purification

The crude N-alkylated peptide should be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[17]

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phases:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of buffer B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

Analysis and Characterization

The purity and identity of the final peptide must be confirmed using analytical techniques.

-

Analytical RP-HPLC: To assess the purity of the final product.[18]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural characterization of the peptide, including confirmation of N-alkylation.[19][20]

Diagram of the Coupling Mechanism

Caption: Amide bond formation accelerated by microwave energy.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield/Incomplete Coupling | Insufficient activation of N-alkylated amino acid. | Use a more reactive coupling reagent (HATU, PyAOP). Increase equivalents of amino acid and reagents. Perform a double coupling. |

| Steric hindrance is too great for the conditions. | Increase microwave time and/or temperature. | |

| Deletion Sequences | Incomplete Fmoc deprotection. | Increase deprotection time or perform a double deprotection. |

| Incomplete coupling. | See "Low Yield" solutions. | |

| Racemization | Excessive temperature or prolonged exposure to base. | Optimize microwave temperature and time to be effective but not excessive. Be cautious with sensitive residues like Cys and His.[15] |

| Aspartimide Formation | Base-catalyzed side reaction at Asp residues during deprotection. | Use optimized microwave deprotection methods that minimize reaction time at elevated temperatures.[8] |

Conclusion

Microwave-assisted peptide synthesis is a powerful and efficient method for the synthesis of peptides containing N-alkylated residues. By providing rapid and controlled heating, microwave energy effectively overcomes the steric hindrance associated with these modifications, leading to significantly reduced reaction times, higher crude purities, and improved overall synthesis success. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to successfully incorporate N-alkylated amino acids into their peptide candidates, thereby accelerating the discovery and development of novel peptide therapeutics.

References

- Vertex AI Search. Microwave-Assisted Peptide Synthesis: A Faster Approach.

-

Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

- U.S. Patent No. 7,582,728 B2. (2009). Microwave-assisted peptide synthesis.

-

A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PMC. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). American Peptide Company. [Link]

-

Microwave Assisted Peptide Synthesis. (2011). Semantic Scholar. [Link]

-

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. GenScript. [Link]

-

Chapter 5: Microwave-assisted Peptide Synthesis. (2015). The Royal Society of Chemistry. [Link]

-

Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

-

Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2024). MDPI. [Link]

-

Proximity-driven acceleration of challenging solid-phase peptide couplings. (2023). PNAS. [Link]

-

Microwave heating - a route to better quality crude peptides. (2023). Biotage. [Link]

-

Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

-

Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

-

Solid-phase peptide synthesis using microwave irradiation. (2009). PubMed. [Link]

-

Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. [Link]

-

Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. [Link]

-

Microwave SPPS Technology. AmbioPharm. [Link]

-

HPLC Analysis and Purification of Peptides. PMC. [Link]

-

New and Evolving Techniques for the Characterization of Peptide Therapeutics. ResearchGate. [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

-

Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

-

New and Evolving Techniques for the Characterization of Peptide Therapeutics. (2016). PubMed. [Link]

-

Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2021). PMC. [Link]

-

Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. [Link]

-

A Brief Overview of Polypeptide Purification Techniques. (2009). The Nest Group. [Link]

-

Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. (2010). PNAS. [Link]

-

Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. [Link]

Sources

- 1. scienmag.com [scienmag.com]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. biotage.com [biotage.com]

- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 8. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]

- 11. bachem.com [bachem.com]

- 12. peptide.com [peptide.com]

- 13. mdpi.com [mdpi.com]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptide.com [peptide.com]

- 17. waters.com [waters.com]

- 18. agilent.com [agilent.com]

- 19. polarispeptides.com [polarispeptides.com]

- 20. ijsra.net [ijsra.net]

Incorporating N-Fmoc-N-cyclopentylglycine into solid phase synthesis

Application Note: High-Efficiency Solid Phase Synthesis of N-Fmoc-N-cyclopentylglycine Peptides

Introduction: The Steric Challenge

N-Fmoc-N-cyclopentylglycine (Fmoc-N-cPent-Gly-OH) represents a class of sterically demanding N-alkylated amino acids (peptoid monomers). Incorporating this residue into peptide backbones is a potent strategy for inducing local conformational constraints, disrupting

The Two-Fold Problem:

-

Acylation Difficulty: The massive steric bulk of the cyclopentyl ring shields the nucleophilic nitrogen, making the subsequent coupling (acylation onto the N-cPent residue) the rate-limiting step of the synthesis.

-

Diketopiperazine (DKP) Formation: N-alkylated residues favor a cis-amide bond conformation.[1][2] If Fmoc-N-cPent-Gly is located at the dipeptide stage (C-terminus), Fmoc deprotection frequently triggers spontaneous cyclization and cleavage of the dipeptide from the resin as a diketopiperazine byproduct.

This guide provides a validated, self-consistent protocol to overcome these barriers, utilizing specific resin selection, high-potency coupling reagents, and optimized deprotection cycles.

Strategic Planning: Resin & Linker Selection

CRITICAL WARNING: Do not use Wang or Rink Amide resins if N-Fmoc-N-cyclopentylglycine is the second residue from the C-terminus. The benzyl ester linkage is too labile to nucleophilic attack by the secondary amine.

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin

-

Rationale: The steric bulk of the trityl linker inhibits the attack of the N-terminal amine on the ester linkage, effectively suppressing DKP formation.

-

Loading: Maintain low loading (0.3 – 0.5 mmol/g) to minimize inter-chain aggregation, which is exacerbated by hydrophobic N-alkyl groups.

Mechanism of Failure: DKP Formation[3]

Understanding the enemy is crucial. The diagram below illustrates how standard conditions lead to sequence deletion via DKP formation.

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[1][2] The steric bulk of the cyclopentyl group forces the peptide bond into a cis-conformation, positioning the amine for immediate attack on the C-terminal ester.

Detailed Protocol: Step-by-Step Synthesis

Phase A: Coupling Fmoc-N-cPent-Gly-OH (The Easy Step)

Coupling the bulky amino acid to the chain is generally straightforward but requires good activation to ensure complete conversion.

-

Reagents:

-

Amino Acid: 4.0 eq Fmoc-N-cPent-Gly-OH

-

Activator: 3.9 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: 8.0 eq DIPEA (Diisopropylethylamine)

-

Solvent: DMF (anhydrous)

-

-

Procedure:

-

Monitoring: Standard Kaiser Test (Blue = Incomplete, Yellow = Complete).

Phase B: Fmoc Deprotection (The Risky Step)

To minimize DKP, we use a "fast-flow" deprotection strategy if not using 2-CTC resin. If using 2-CTC, standard conditions are acceptable but shorter times are preferred.

-

Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt suppresses aspartimide formation and can reduce DKP rates slightly by buffering).

-

Cycle:

-

Short flow: 2 minutes.

-

Drain.

-

Reaction: 8 minutes.

-

Wash: Aggressive washing (5x DMF) is critical to remove piperidine quickly before the free amine attacks the ester.

-

Phase C: Acylation of the N-Cyclopentyl Amine (The Bottleneck)

This is the most critical step. The secondary amine is buried under the cyclopentyl ring. Standard HBTU/DIC couplings will fail, leading to deletion sequences.

Recommended System: PyAOP or HATU with Heat

| Parameter | Condition A (Microwave - Preferred) | Condition B (Conventional) |

| Coupling Reagent | PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HATU |

| Equivalents | 5.0 eq AA / 5.0 eq PyAOP / 10 eq DIPEA | 4.0 eq AA / 4.0 eq HATU / 8 eq DIPEA |

| Additives | None | HOAt (0.1 M) - Crucial for catalytic effect |

| Temperature | 75°C (Max 50°C for Cys/His) | Room Temperature |

| Time | 2 x 10 minutes (Double Couple) | 2 x 2 hours (Double Couple) |

| Solvent | NMP (N-Methyl-2-pyrrolidone) | DMF/NMP (1:1) |

Protocol Steps:

-

Double Coupling is Mandatory: Do not attempt single coupling.

-

Monitoring: The Kaiser test will not work on secondary amines. You must use the Chloranil Test or p-Nitrophenol Test .

-

Chloranil Test: A blue/green beads indicate free secondary amine (incomplete coupling). Colorless/yellow beads indicate complete coupling.

-

-

Capping: After the double coupling, perform an acetylation cap (Acetic Anhydride/Pyridine) to terminate any unreacted chains. This simplifies purification by preventing "deletion sequences" from growing.

Experimental Workflow Visualization

The following decision tree guides the optimization process for difficult couplings involving N-cyclopentyl residues.

Figure 2: Optimization workflow for coupling amino acids onto the sterically hindered N-cyclopentyl secondary amine.

Cleavage and Isolation

Because N-alkylated peptides are more hydrophobic, they may aggregate during ether precipitation.

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Note: If the sequence contains Met or Cys, add EDT (2.5%).

-

-

Time: 2-3 hours.

-

Precipitation:

-

Evaporate TFA under nitrogen flow to a small volume (do not evaporate to dryness).

-

Add cold Diethyl Ether.

-

Troubleshooting: If the peptide forms a "gum" or oil instead of a powder (common with peptoids), decant the ether, redissolve in a minimum amount of Methanol or Acetonitrile, and re-precipitate with ether. Alternatively, lyophilize directly from water/acetonitrile.

-

References

-

Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science.

-

Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

-

Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Detailed discussion on 2-CTC resins for preventing DKP).

-

Thermo Scientific. "N-Fmoc-2-cyclopentyl-L-glycine Product Specifications."

Sources

- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

Synthesis of peptoids using N-Fmoc-N-cyclopentylglycine building blocks

Application Note: High-Efficiency Solid-Phase Synthesis of Peptoids Using N-Fmoc-N-cyclopentylglycine Monomers

Part 1: Strategic Rationale & Scientific Grounding

Introduction: The Structural Role of N-Cyclopentylglycine

Peptoids (poly-N-substituted glycines) are peptidomimetics known for their proteolytic stability and structural diversity. While the submonomer method (using bromoacetic acid and primary amines) is the standard for generating library diversity, the monomer method (using pre-synthesized N-Fmoc-N-substituted glycines) is critical for specific high-value applications.

N-Fmoc-N-cyclopentylglycine (Fmoc-Ncp-OH) is a particularly high-value building block. The bulky, cyclic side chain on the nitrogen atom imposes significant steric constraints on the backbone, strongly inducing a polyproline type-I-like helical secondary structure . This makes Fmoc-Ncp-OH essential for designing peptoid foldamers that mimic protein secondary structures or penetrate cell membranes.

The Challenge: Steric Hindrance in Amide Bond Formation

Synthesizing peptoids via the monomer method presents a unique chemical challenge compared to standard peptides:

-

Nucleophile: The growing chain terminus is a secondary amine (N-substituted glycine), which is less nucleophilic and more sterically crowded than a primary amine.

-

Electrophile: The incoming Fmoc-Ncp-OH monomer has a bulky cyclopentyl group shielding the carboxylate.

-

Result: The coupling reaction involves forming a tertiary amide between two bulky centers. Standard peptide coupling reagents (e.g., HBTU/HOBt) often fail or result in low yields/deletions.

Solution: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) . The aza-nitrogen in HOAt provides a "neighboring group effect" (via pyridine nitrogen coordination) that accelerates the acylation rate of the hindered secondary amine, significantly outperforming HOBt-based methods.

Part 2: Experimental Protocol

Materials & Reagents

-

Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Note: Lower loading is preferred to prevent inter-chain aggregation.

-

Monomer: N-Fmoc-N-cyclopentylglycine (Fmoc-Ncp-OH).

-

Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Automated/Manual Synthesis Workflow

The following protocol is optimized for a 0.1 mmol scale.

| Step | Operation | Reagent/Condition | Duration | Critical Notes |

| 1 | Swelling | DMF | 30 min | Essential for solvation of resin sites. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Standard protocol. Wash 5x with DMF after.[1] |

| 3 | Coupling (Activation) | Fmoc-Ncp-OH (4 eq) HATU (3.9 eq)HOAt (4 eq)DIPEA (8 eq) | Pre-activate 2 min | Pre-activation in minimal DMF is crucial for reactive ester formation. |

| 4 | Coupling (Reaction) | Add activated mix to resin | 2 x 60 min | Double Coupling is mandatory. The steric bulk of the cyclopentyl group requires thermodynamic driving. |

| 5 | Washing | DMF | 5 x 2 min | Extensive washing removes urea byproducts. |

| 6 | Capping (Optional) | Acetic Anhydride/Pyridine | 10 min | Recommended if sequence >10 residues to terminate unreacted chains. |

| 7 | Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O | 2 - 3 hours | Collect filtrate; precipitate in cold diethyl ether. |

Detailed Coupling Mechanism & Logic

The choice of HATU/HOAt is not arbitrary. The mechanism below illustrates why this system is required for N-cyclopentyl monomers.

Figure 1: Mechanistic pathway highlighting the role of HOAt active esters in overcoming the steric barrier between the bulky monomer and the secondary amine on the resin.

Part 3: Quality Control & Validation

Analytical Expectations

Because N-substituted glycines lack the amide proton, they do not show typical NH signals in NMR. However, they are distinct in HPLC due to the lack of hydrogen bond donors, often resulting in sharper peaks than peptides, though cis/trans isomerism around the tertiary amide can sometimes cause peak broadening or splitting (rotamers).

-

HPLC: Run a gradient of 5-95% Acetonitrile (0.1% TFA) over 30 mins.

-

Success Indicator: Single major peak (or doublet due to rotamers).

-

Failure Indicator: "Deletion sequences" (mass = expected - 293 Da) indicate incomplete coupling.

-

-

Mass Spectrometry (ESI-MS):

-

Fmoc-Ncp residue mass contribution: ~125.17 Da (Cyclopentylglycine residue mass).

-

Check for +125 Da intervals.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Deletion Sequences (-1 residue) | Steric hindrance prevented coupling. | Switch to COMU or PyAOP . Increase temperature to 50°C (microwave assisted). |

| Low Yield | Aggregation of hydrophobic chains. | Use ChemMatrix resin (PEG-based) instead of polystyrene to improve swelling. |

| Broad HPLC Peaks | Cis/Trans isomerism (Rotamers). | Run HPLC at 60°C to coalesce rotamer peaks. |

Part 4: Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the Fmoc-monomer synthesis of N-cyclopentyl peptoids.

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

-

Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][4] Journal of the American Chemical Society. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Navigating the Final Hurdle: Optimized Cleavage Cocktails for Peptides Containing N-Cyclopentylglycine

Introduction: The Unique Challenge of N-Cyclopentylglycine in Peptide Synthesis

The incorporation of N-substituted glycine residues, such as N-cyclopentylglycine (N-cpg), into peptide sequences is a powerful strategy for modulating the conformational properties, proteolytic stability, and pharmacokinetic profiles of therapeutic peptides and peptidomimetics.[1][2] The bulky, cyclic nature of the N-cyclopentyl group can enforce specific backbone geometries and shield the peptide from enzymatic degradation. However, the very features that make N-cpg a valuable building block also present unique challenges during the final and critical step of solid-phase peptide synthesis (SPPS): the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Standard trifluoroacetic acid (TFA)-based cleavage protocols, while effective for a wide range of canonical peptide sequences, can lead to significant degradation of peptides containing N-alkylated amino acids.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and optimization of cleavage cocktails specifically tailored for peptides incorporating N-cyclopentylglycine. We will delve into the underlying chemical mechanisms of potential side reactions and provide field-proven protocols to maximize the yield and purity of the final product.

The Achilles' Heel: Acid-Mediated Lability of the Peptide Bond Preceding N-Cyclopentylglycine

The primary challenge in cleaving N-cyclopentylglycine-containing peptides stems from the increased susceptibility of the peptide bond preceding the N-alkylated residue to acid-catalyzed hydrolysis.[3] Treatment with strong acids like TFA can lead to fragmentation of the peptide chain, significantly reducing the yield of the desired full-length product.

This lability is proposed to proceed through the formation of an oxazolone-like intermediate.[3] The electron-donating nature of the N-alkyl group enhances the nucleophilicity of the backbone amide nitrogen, facilitating its attack on the preceding carbonyl carbon. This intramolecular cyclization results in cleavage of the peptide bond. Furthermore, the formation of this intermediate can lead to racemization at the α-carbon of the N-alkylated residue.[3]

The bulky cyclopentyl group of N-cpg may exert complex steric and electronic effects on the rate of this degradation pathway. While steric hindrance could potentially disfavor the formation of the cyclic intermediate, the precise impact requires careful consideration when designing the cleavage strategy.

Strategic Selection of Cleavage Cocktails: A Multi-faceted Approach

The key to successful cleavage of N-cyclopentylglycine-containing peptides lies in mitigating the acid-catalyzed hydrolysis of the susceptible peptide bond. This can be achieved through a combination of strategies, including modulating the acidity of the cleavage cocktail, careful selection of scavengers, and optimization of reaction conditions.

Standard Cleavage Cocktails: A Starting Point with Caveats

While not always optimal for N-alkylated peptides, it is instructive to understand the composition and rationale of standard cleavage cocktails. These often serve as a basis for modification.

| Reagent Name | Composition (v/v or w/v) | Key Applications & Remarks |

| TFA/TIS/H₂O | 95:2.5:2.5 | A common "workhorse" cocktail for many standard peptides.[4][5] The water component, however, may exacerbate the hydrolysis of the labile peptide bond in N-cpg containing peptides. |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides with sensitive residues like Cys, Met, and Trp.[6] The high concentration of scavengers can be beneficial, but the presence of water is a concern. |

| "Odorless" Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Replaces volatile thiols with triisopropylsilane (TIS) to reduce odor.[6] Still contains water, which may not be ideal. |

Optimized Cleavage Strategies for N-Cyclopentylglycine-Containing Peptides

Based on the known lability of N-alkylated peptides in strong acid, the following protocols are recommended to enhance the yield and purity of N-cpg containing peptides.

Protocol 1: Low-Water/Anhydrous TFA Cleavage at Reduced Temperature

This approach aims to minimize the water available for hydrolysis of the oxazolone-like intermediate. Studies on N-methylated peptides have shown that reducing or eliminating water from the cleavage cocktail can significantly improve the yield of the desired product.[7]

Experimental Protocol:

-

Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF). Dry the resin under a high vacuum for at least 2 hours.[8]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 97.5% TFA and 2.5% Triisopropylsilane (TIS) . For peptides containing other sensitive residues, such as tryptophan or methionine, consider adding 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage Reaction:

-

Cool the cleavage cocktail and the vessel containing the dried peptide-resin to 0-4°C in an ice bath.[9]

-

Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the slurry gently at 0-4°C for 2-3 hours. Monitor the progress of the cleavage by taking small aliquots and analyzing by HPLC.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small volume of fresh, cold TFA.

-

Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.

-

Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Rationale:

-

Reduced Water Content: Minimizes the primary nucleophile responsible for hydrolytic cleavage of the labile peptide bond.

-

Low Temperature: Decreases the rate of the degradation reaction, which typically has a higher activation energy than the desired cleavage and deprotection reactions.[7]

-

Triisopropylsilane (TIS): Acts as a scavenger for carbocations generated from the cleavage of side-chain protecting groups and the resin linker, preventing side reactions such as alkylation of sensitive residues.[6]

Protocol 2: Milder Acidolysis with TFA/DCM Mixtures

For particularly acid-sensitive sequences, a less aggressive cleavage can be performed using a diluted TFA solution. This approach is often used for peptides attached to highly acid-labile resins but can be adapted for sensitive N-alkylated peptides.

Experimental Protocol:

-

Resin Preparation: As described in Protocol 1.

-

Cleavage Cocktail Preparation: Prepare a solution of 1-5% TFA in DCM . The optimal concentration of TFA should be determined empirically for each peptide.

-

Cleavage Reaction:

-

Add the TFA/DCM solution to the resin.

-

Gently agitate the slurry at room temperature.

-

Perform multiple, short treatments (e.g., 5-10 treatments of 2-3 minutes each), collecting the filtrate after each treatment.[10]

-

-

Peptide Precipitation and Isolation:

-

Combine the filtrates.

-

Evaporate the DCM under a stream of nitrogen.

-

Precipitate the peptide with cold diethyl ether as described in Protocol 1.

-

Rationale:

-

Reduced Acidity: The lower concentration of TFA slows down the acid-catalyzed hydrolysis of the peptide bond.

-

Repetitive Treatments: Ensures complete cleavage from the resin while minimizing the exposure time to the acidic environment.

Visualizing the Cleavage Workflow

Sources

- 1. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Note: Manual vs. Automated Synthesis of N-Alkylated Peptides

Executive Summary

The incorporation of

This guide provides a technical comparison between manual and automated (microwave-assisted) Solid-Phase Peptide Synthesis (SPPS) for these difficult sequences. It details the specific reagent choices (HATU vs. COMU vs. PyAOP), resin selection strategies to prevent diketopiperazine (DKP) formation, and validated protocols for both workflows.

The Physicochemical Challenge

The Steric Wall & Nucleophilicity

Unlike primary amines, secondary amines (

-

Nucleophilicity: The secondary amine is less nucleophilic due to steric crowding, despite the inductive effect of the alkyl group.

-

Acylation Difficulty: Coupling onto an

-methyl residue is the bottleneck.[1][2] Coupling of an

Diketopiperazine (DKP) Formation

The most critical side reaction occurs at the dipeptide stage. Upon Fmoc removal of the second amino acid, the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

Figure 1: Mechanism of Diketopiperazine (DKP) formation and prevention via steric hindrance (2-CTC resin).[3][4][5]

Decision Matrix: Manual vs. Automated

| Feature | Manual Synthesis | Automated Microwave SPPS |

| Primary Advantage | Granular control over difficult couplings; ability to pause and monitor. | Kinetic energy (Heat) overcomes steric barriers; high throughput. |

| Coupling Reagents | PyAOP or HATU (High reactivity required).[1][6] | COMU or HATU (Stable at high heat). |

| Monitoring | Chloranil Test (Essential for secondary amines).[7][8] | UV Monitoring (often unreliable for N-Me); Blind "Aggressive" cycles. |

| DKP Risk | Moderate (can control deprotection times). | High (Heat accelerates cyclization); requires specific programming. |

| Racemization | Low (Room Temperature).[2] | Moderate to High (Cys/His require lower temps, max 50°C). |

| Recommended For | Short sequences (<10 AA) with adjacent N-Me residues; Optimization phases. | Long sequences; Routine production of N-Me peptides. |

Critical Reagents & Solvents

Coupling Reagents

Standard reagents like HBTU or HCTU are insufficient for coupling onto

-

PyAOP: The phosphonium salt of HOAt. It is the "gold standard" for

-methyl couplings due to high reactivity and lack of guanidinium side-product formation [1]. -

HATU: Highly effective but can cause capping (guanidinylation) if used in excess or with prolonged reaction times.

-

COMU: A newer "greener" reagent (Oxyma-based) that performs comparably to HATU but is safer and more soluble, making it ideal for automated lines [2].

Resin Selection (The DKP Solution)

Do not use Wang resin for C-terminal

-

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the back-biting attack required for DKP formation [3].